molecular formula C12H14O3 B3132342 Methyl 2-benzyl-3-oxobutanoate CAS No. 3666-82-8

Methyl 2-benzyl-3-oxobutanoate

Cat. No. B3132342
CAS RN: 3666-82-8
M. Wt: 206.24 g/mol
InChI Key: WYOAKCUFYGFYGW-UHFFFAOYSA-N
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Description

“Methyl 2-benzyl-3-oxobutanoate” is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.238 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 2-benzyl-3-oxobutanoate” consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact mass is 206.0943 Da .


Physical And Chemical Properties Analysis

“Methyl 2-benzyl-3-oxobutanoate” is a liquid at room temperature . It has a molecular weight of 206.24 g/mol . Other physical and chemical properties are not specified in the retrieved sources.

Scientific Research Applications

Synthesis and Characterization

Methyl 2-benzyl-3-oxobutanoate has been studied for its role in the synthesis of novel organic compounds. For instance, it has been used in the synthesis of pyrazole derivatives, which are characterized for their antioxidant properties and analyzed using spectroscopic methods and single crystal X-ray diffraction studies (Naveen et al., 2021). Additionally, its derivatives have been synthesized for use as raw materials in carbapenem synthesis, demonstrating its utility in pharmaceutical manufacturing (Chao et al., 2009).

Role in Organic Reactions

Methyl 2-benzyl-3-oxobutanoate is also involved in various organic reactions. It has been used in transformations to produce oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives, showing its versatility in creating diverse chemical structures (Stanovnik et al., 2003). Additionally, it has been used in the synthesis of benzyl 2H-chromenones, highlighting its application in producing compounds with potential α-amylase inhibitory and antioxidant activities (Kumar et al., 2013).

Catalytic and Antimicrobial Properties

The compound has been studied for its use in catalytic processes and antimicrobial activities. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a derivative, was synthesized and characterized for its antimicrobial activity, showcasing the potential biomedical applications of these compounds (Kariyappa et al., 2016).

Enantioselective Reduction and Chiral Synthesis

Methyl 2-benzyl-3-oxobutanoate is also significant in enantioselective synthesis. For instance, it has been reduced enantioselectively to produce specific alcohols, demonstrating its role in producing optically active compounds for pharmaceutical applications (Salvi & Chattopadhyay, 2004).

Safety and Hazards

The safety information for “Methyl 2-benzyl-3-oxobutanoate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-benzyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(13)11(12(14)15-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOAKCUFYGFYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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